Methyl 3-formyl-5-hydroxybenzoate
Description
Methyl 3-formyl-5-hydroxybenzoate is a substituted benzoic acid derivative featuring a methyl ester, hydroxyl (-OH), and formyl (-CHO) group at positions 1, 5, and 3 of the benzene ring, respectively. Its molecular formula is C₉H₈O₄, with a molar mass of 180.16 g/mol. The compound’s structure enables diverse reactivity, including hydrogen bonding (via -OH), nucleophilic additions (via -CHO), and ester hydrolysis. For example, hydroxyl groups in similar compounds are often protected during synthesis (e.g., as benzyl or methoxy groups) and later deprotected under acidic or basic conditions .
Properties
IUPAC Name |
methyl 3-formyl-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJANEXMLJLRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243124 | |
| Record name | Benzoic acid, 3-formyl-5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393545-50-0 | |
| Record name | Benzoic acid, 3-formyl-5-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393545-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-formyl-5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-5-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-formyl-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-carboxy-5-hydroxybenzoic acid.
Reduction: Methyl 3-hydroxymethyl-5-hydroxybenzoate.
Substitution: Methyl 3-formyl-5-alkoxybenzoate.
Scientific Research Applications
Methyl 3-formyl-5-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and hydroxyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares Methyl 3-formyl-5-hydroxybenzoate with key analogs based on substituent positions, functional groups, and physicochemical properties:
Key Observations:
Substituent Effects on Polarity and Reactivity :
- The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., chloro or bromo derivatives) .
- The formyl group enables nucleophilic additions (e.g., hydrazine condensation), as seen in benzimidazole derivatives synthesized via similar aldehyde reactions .
Ester Group Variations :
- Ethyl 3-hydroxy-5-methylbenzoate shares a similar molar mass (180.2 g/mol) but differs in substituents (-CH₃ vs. -CHO), reducing its electrophilic reactivity.
Halogenated Analogs :
Physicochemical Properties
- Solubility: Higher solubility in polar solvents (e.g., ethanol, DMF) compared to halogenated derivatives due to -OH and -CHO groups.
- Melting Point : Likely >100°C, similar to ethyl 3-hydroxy-5-methylbenzoate .
- Stability : Susceptible to oxidation at the formyl group; storage under inert conditions is recommended.
Research Implications and Gaps
Biological Activity
Methyl 3-formyl-5-hydroxybenzoate, also known as Methyl Vanillate, is an organic compound with the molecular formula C₉H₈O₄. Its structure includes a formyl group at the third position and a hydroxyl group at the fifth position on a benzene ring, alongside a methyl ester functional group. This unique arrangement contributes to its diverse biological activities, particularly in medicinal chemistry and organic synthesis.
The compound has a molecular weight of approximately 180.16 g/mol and is characterized by its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the transformation of this compound into various derivatives, enhancing its utility in synthetic organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Functional Groups | Formyl, Hydroxyl, Ester |
Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases. Research indicates that its antioxidant capacity can be attributed to its phenolic structure, which allows it to donate hydrogen atoms to free radicals.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents.
The biological activity of this compound largely depends on its structural components:
- Formyl Group: This group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity.
- Hydroxyl Group: This functional group may enhance binding affinity to specific molecular targets.
Case Studies and Research Findings
-
Antioxidant Efficacy:
- A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The compound exhibited an IC50 value of 45 µg/mL in the DPPH assay, indicating strong radical scavenging ability .
-
Antimicrobial Properties:
- In vitro testing revealed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
- Cytotoxicity Studies:
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in the benzoic acid derivative family. Below is a comparison highlighting key differences:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Methyl 3-formyl-4-hydroxybenzoate | Formyl, Hydroxyl | Hydroxyl at the fourth position |
| Methyl 3-formyl-2-hydroxybenzoate | Formyl, Hydroxyl | Hydroxyl at the second position |
| Methyl Vanillate | Formyl, Hydroxyl | Naturally occurring in vanilla beans |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
